![molecular formula C10H11NO4 B171425 N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide CAS No. 147030-72-6](/img/structure/B171425.png)

N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide

Descripción general

Descripción

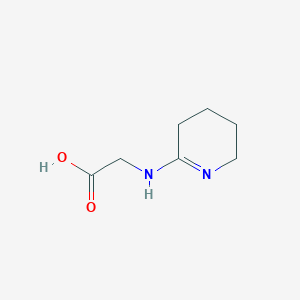

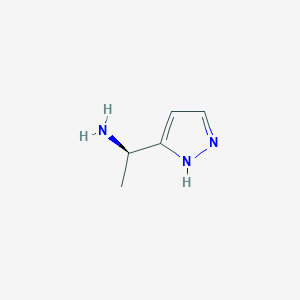

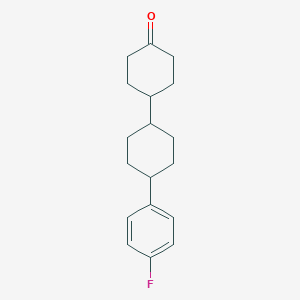

“N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.19900 . The compound is also known by other names such as “benzo[1,3]dioxole-5-carboxylic acid methoxymethylamide” and "N-methoxy-N-methyl-1,3-benzodioxol-5-carboxamide" .

Synthesis Analysis

The synthesis of “this compound” involves several steps. Sodium hydroxide in water is added slowly to a solution of piperonyl chloride and N,O-dimethylhydroxylamine hydrochloride in acetonitrile . The mixture is stirred at room temperature for 0.5 h. Acetonitrile is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water . The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated. Column chromatography on silica gel eluding with ethyl acetate:hexanes (30:70) gives the title compound as a yellow oil .Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass of the compound is 209.06900 .Physical and Chemical Properties Analysis

“this compound” has a predicted density of 1.289±0.06 g/cm3 . The predicted boiling point of the compound is 384.3±31.0 °C . The melting point and flash point of the compound are not available .Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Compounds for Pharmacological Applications : The research by Abu‐Hashem, Al-Hussain, & Zaki (2020) focuses on the synthesis of new heterocyclic compounds derived from benzodifuran structures, which have shown anti-inflammatory and analgesic properties. These compounds demonstrate potential as COX-1/COX-2 inhibitors with considerable analgesic and anti-inflammatory activities.

Development of Imaging Agents : The study by Bobeldijk et al. (1990) outlines the synthesis of precursor compounds used in the preparation of imaging agents, such as (S)-123I-IBZM, starting from dimethoxybenzoic acid. This work is significant in the context of developing agents for diagnostic imaging.

Inhibition of Cell Adhesion Molecules : Boschelli et al. (1995) explored compounds including benzofurans that inhibit the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which are crucial in inflammation and immune responses. Their work identifies potential anti-inflammatory agents, including PD 144795, with notable in vitro and in vivo activity (Boschelli et al., 1995).

Synthesis of Analogues for Drug Development : Owton et al. (1995) detailed the synthesis of an analogue of rhein, a drug used for osteoarthritis, demonstrating its systemic exposure in guinea pigs. Their work contributes to the development of improved drug formulations (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

Solid-Phase Synthesis of Peptides : The research by Albericio & Bárány (2009) highlights the development of polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides, an important technique in peptide synthesis and drug development.

Design of Antidepressant Agents : Mahesh et al. (2011) designed a novel series of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists, showcasing potential antidepressant properties. This illustrates the application of these compounds in developing new treatments for depression (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Isolation of Compounds from Natural Sources for Cancer Research : Wu et al. (2019) isolated compounds, including benzo[d][1,3]dioxol derivatives, from the fungus Antrodia cinnamomea, showing significant cytotoxic effects against cancer cell lines (Wu, Cheng, Chen, Chang, Kuo, Lin, & Wu, 2019).

Propiedades

IUPAC Name |

N-methoxy-N-methyl-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-11(13-2)10(12)7-3-4-8-9(5-7)15-6-14-8/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWNUAFRSGDCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC2=C(C=C1)OCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)

![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)